1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H21F4N3O4 and its molecular weight is 431.388. The purity is usually 95%.
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Scientific Research Applications
Photophysical Behavior and Bioorthogonal Chemistry Applications
Research has been conducted on the synthesis and photophysical behavior of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties. These compounds exhibit strong UV-Vis absorptions and high quantum yields, making them promising for applications in bioorthogonal chemistry due to their potential utility in fluorescent labeling and imaging within biological systems without compromising fluorescence in water (Garre et al., 2019).
Molecular Design for Antidepressant and Anxiolytic Applications
Another study focused on the synthesis and evaluation of derivatives of imidazolidine-2,4-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These findings suggest potential applications in developing antidepressant and anxiolytic drugs, highlighting the chemical's utility in molecular modeling and drug design (Zagórska et al., 2016).
Anticancer Activity
Research into N-substituted indole derivatives of thiazolidine-2,4-dione revealed potential anticancer activities, particularly against the MCF-7 human breast cancer cell line. This demonstrates the compound's relevance in designing new anticancer agents and understanding the molecular basis of their activity (Kumar & Sharma, 2022).
ABCB1 Efflux Pump Inhibitory Action for Cancer Treatment
The study on the pharmacophoric features of imidazolidin-2,4-dione derivatives revealed potent inhibitory action on the ABCB1 efflux pump, a crucial target in overcoming multidrug resistance in cancer therapy. This highlights the compound's application in enhancing the efficacy of chemotherapy by inhibiting drug efflux from cancer cells (Żesławska et al., 2019).
Structural and Molecular Synthesis Applications
Studies on the synthesis and spatial structure of methyl substituted 2-phenylpiperidine-4-spiro-5′-imidazolidine-2′,4′-diones shed light on the stereochemical composition and spatial structure of these compounds. This research provides valuable insights into the molecular design and synthesis of compounds with potential therapeutic applications (Unkovskii et al., 1994).
Properties
IUPAC Name |
1-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F4N3O4/c1-12(30-15-5-3-2-4-14(15)20)17(28)24-8-6-13(7-9-24)25-10-16(27)26(18(25)29)11-19(21,22)23/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOGYXRNJJCXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F4N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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